2-(Butylsulfanyl)-4-methyl-1,3-oxazole
Description
The Pervasive Role of 1,3-Oxazole Heterocycles in Contemporary Chemical Synthesis and Medicinal Chemistry
The 1,3-oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This structural motif is not merely a synthetic curiosity but a prevalent feature in numerous biologically active molecules and a versatile intermediate in organic synthesis. thepharmajournal.comchemmethod.com The utility of oxazoles has expanded significantly over the years, marking them as essential building blocks in the creation of new chemical entities with therapeutic potential. nih.gov
In medicinal chemistry, the oxazole (B20620) nucleus is a key component in a wide spectrum of pharmacologically active agents. thepharmajournal.com Derivatives of 1,3-oxazole have demonstrated a remarkable range of biological activities, including:
Antimicrobial nih.gov
Anticancer biointerfaceresearch.com
Anti-inflammatory d-nb.info
Antitubercular d-nb.info
Antidiabetic d-nb.info
Antiobesity d-nb.info
The oxazole ring is present in various natural products with potent biological profiles, and its derivatives are integral to a number of established medicinal compounds. d-nb.info This widespread activity has spurred continuous research into the synthesis of novel oxazole derivatives, aiming to discover agents with improved efficacy and novel mechanisms of action. chemmethod.com Beyond pharmaceuticals, oxazoles are also utilized in the development of polymers, agrochemicals, and materials with specific photochemical properties. thepharmajournal.com
| Pharmacological Activity | Significance |
|---|---|
| Antimicrobial | Derivatives have shown activity against various bacterial and fungal strains, addressing the need for new antibiotics. nih.gov |
| Anticancer | Oxazole-containing compounds have been evaluated against numerous human cancer cell lines, showing potential as antiproliferative agents. biointerfaceresearch.commorressier.com |
| Anti-inflammatory | The scaffold is a component of molecules designed to inhibit inflammatory pathways. d-nb.info |
| Antitubercular | Specific derivatives have shown promise in combating Mycobacterium tuberculosis. d-nb.info |
Structural Characteristics and Chemical Importance of Substituted 1,3-Oxazoles in Advanced Organic Chemistry
The chemical behavior and biological activity of a 1,3-oxazole derivative are profoundly influenced by the nature and position of its substituents. d-nb.info The oxazole ring has three potential sites for substitution: the C2, C4, and C5 positions. The reactivity of the ring is characterized by the higher acidity of the hydrogen atom at the C2 position compared to those at C5 and C4. thepharmajournal.com
Substitution patterns are pivotal in defining the molecule's electronic properties, steric profile, and potential for intermolecular interactions. d-nb.info These factors, in turn, dictate how the molecule interacts with biological targets such as enzymes and receptors. For instance, the introduction of different functional groups can enhance a compound's solubility, metabolic stability, and binding affinity. nih.gov
From a synthetic standpoint, substituted oxazoles are crucial intermediates. The functional groups on the ring can be manipulated to build more complex molecular architectures. A variety of synthetic methods have been developed for the regioselective synthesis of substituted oxazoles, reflecting their importance in organic chemistry. organic-chemistry.org The presence of a thioether linkage, such as the butylsulfanyl group in the title compound, offers a site for further chemical modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's electronic and steric properties. bham.ac.uk The development of synthetic routes to access 2-alkylsulfanyl-1,3-oxazole derivatives is an active area of research, highlighting the chemical importance of this class of substituted oxazoles. researchgate.net
| Position | Relative Acidity of Hydrogen | Significance in Synthesis |
|---|---|---|
| C2 | Most acidic | A common site for functionalization via deprotonation and reaction with electrophiles. nih.gov |
| C4 | Least acidic | Substitution often achieved through cyclization strategies using appropriately substituted precursors. |
| C5 | Intermediate acidity | Can be functionalized, with regioselectivity often directed by the choice of synthetic method and catalysts. |
Research Context for 2-(Butylsulfanyl)-4-methyl-1,3-oxazole: Bridging Synthetic Organic Chemistry and Preclinical Biological Investigations
While broad research exists on 1,3-oxazole derivatives, specific academic studies focusing solely on this compound are not extensively documented in publicly available literature. However, its research context can be inferred from the known structure-activity relationships (SAR) of related compounds.
The structure of this compound presents a unique combination of features for investigation. The 4-methyl group is a common substituent in bioactive oxazoles. The key feature is the 2-(butylsulfanyl) group, an alkylthio substituent. The introduction of sulfur-containing moieties is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. researchgate.net For instance, 2-alkylsulfanyl and 2-benzylsulfanyl groups have been incorporated into various heterocyclic systems to explore their antimicrobial and anticancer potential. researchgate.netnih.gov
The synthesis of 2-alkylthio-oxazoles can be achieved through several routes, often involving the reaction of a suitable oxazole precursor with an alkyl thiol or halide. nih.gov The investigation into compounds like this compound would serve as a bridge between synthetic methodology development and preclinical biological screening.
A hypothetical research program for this compound would likely involve:
Efficient Synthesis: Developing a robust and scalable synthetic route to this compound and its analogs.
Biological Screening: Evaluating its activity across a range of biological assays, such as antimicrobial, antifungal, and anticancer screens, based on the known activities of other oxazole derivatives. nih.govbiointerfaceresearch.com
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by varying the alkyl chain length of the sulfanyl (B85325) group (e.g., ethyl, hexyl) and modifying the substituent at the C4 position to understand how these structural changes impact biological activity.
The study of this specific compound would contribute valuable data to the broader understanding of how alkylthio substituents at the C2 position of the oxazole ring influence its potential as a pharmacophore.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62124-47-4 |
|---|---|
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-butylsulfanyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NOS/c1-3-4-5-11-8-9-7(2)6-10-8/h6H,3-5H2,1-2H3 |
InChI Key |
FIVZZSQNOFRFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CO1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butylsulfanyl 4 Methyl 1,3 Oxazole and Relevant 1,3 Oxazole Analogs
Established Synthetic Pathways for the 1,3-Oxazole Ring System
The construction of the 1,3-oxazole core is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocycle. These methods offer different advantages regarding substrate scope, regioselectivity, and reaction conditions.
Cyclodehydration Reactions in 1,3-Oxazole Synthesis (e.g., Robinson-Gabriel synthesis)
The Robinson-Gabriel synthesis is a foundational method for oxazole (B20620) formation, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgsynarchive.com The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor, typically promoted by a strong acid catalyst. wikipedia.org
The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a cyclic intermediate (an oxazoline (B21484) derivative). Subsequent dehydration yields the aromatic 1,3-oxazole ring. youtube.com A variety of cyclodehydrating agents can be employed, with sulfuric acid being traditional, while reagents like trifluoromethanesulfonic acid or trifluoroacetic anhydride (B1165640) have been used in modern variations. wikipedia.org A key advantage of this method is the direct formation of the oxazole ring from readily available linear precursors. nih.gov Modifications, including solid-phase syntheses, have expanded the utility of this reaction. wikipedia.orgidexlab.com
The Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanide (TosMIC)
The Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing oxazoles, particularly those substituted at the C5 position. organic-chemistry.org The reaction employs tosylmethyl isocyanide (TosMIC), a unique reagent that serves as a three-atom synthon, reacting with an aldehyde in the presence of a base. mdpi.comnih.gov
The mechanism begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC. wikipedia.org The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization. wikipedia.org The final step is the base-promoted elimination of p-toluenesulfinic acid to afford the stable oxazole ring. organic-chemistry.org A common base for this transformation is potassium carbonate (K2CO3) in methanol. mdpi.comsemanticscholar.org This method is valued for its operational simplicity, high yields, and broad substrate scope. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |
| Aldehyde | TosMIC | K2CO3 | Methanol | 5-Substituted Oxazole | semanticscholar.org |
| Aldehyde | TosMIC | K3PO4 | Isopropyl Alcohol | 5-Substituted Oxazole | nih.gov |
| Aldehyde & Amine | TosMIC | K2CO3 | Methanol | Imidazole | wikipedia.org |
Hantzsch Condensation and Analogous Cyclization Protocols for Oxazole Formation
While the Hantzsch synthesis is most famously associated with the formation of thiazoles (from α-haloketones and thioamides) and pyridines, analogous principles can be applied to oxazole synthesis. nih.gov The oxazole variant typically involves the condensation of an α-haloketone with a primary amide.
The reaction follows a similar pathway to its thiazole (B1198619) counterpart, beginning with the S_N2 reaction between the amide (acting as the N-nucleophile) and the α-haloketone. This is followed by cyclization and dehydration to yield the final 2,4-disubstituted or 2,4,5-trisubstituted oxazole. The conditions can be modified; for instance, using acidic conditions can influence the regioselectivity of the reaction when employing N-substituted ureas or thioureas. rsc.org While less common than the Robinson-Gabriel or Van Leusen methods for general oxazole synthesis, this approach provides a direct route from different starting materials. nih.govresearchgate.net
Modern Metal-Catalyzed (e.g., Cu, Pd, Au) Annulation and Cross-Coupling Strategies
Modern synthetic chemistry has introduced a host of metal-catalyzed reactions for the construction and functionalization of heterocyclic rings, including oxazoles. researchgate.net Catalysts based on copper (Cu), palladium (Pd), and gold (Au) are particularly prominent.
Gold-Catalyzed Annulation: Gold catalysts have proven effective in [2+2+1] annulation reactions to form the oxazole ring. For example, a heterogeneous gold(I) catalyst can mediate the reaction of terminal alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles. researchgate.net
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are extensively used for the functionalization of pre-formed oxazole rings. Reactions like Suzuki, Stille, and Negishi cross-couplings allow for the introduction of aryl, vinyl, or alkyl groups at specific positions (e.g., C2, C4, C5) if a suitable halide or triflate is present. researchgate.netresearchgate.net Palladium can also catalyze the formation of the ring itself, for instance, through the coupling and subsequent cyclization of N-propargylamides with aryl iodides. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are often used in C-O and C-N bond-forming reactions that can be part of an oxazole synthesis. They are also instrumental in Chan-Lam cross-coupling reactions for C-S bond formation, which is relevant for installing the butylsulfanyl group. ias.ac.in
These metal-catalyzed methods often proceed under mild conditions, exhibit high functional group tolerance, and provide access to complex oxazole derivatives that are difficult to obtain through classical methods. organic-chemistry.org
Microwave-Assisted Synthetic Approaches for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving process efficiency. rsc.orgnih.gov Many classical oxazole syntheses have been adapted to microwave conditions with significant benefits.
The Van Leusen oxazole synthesis, for example, can be completed in minutes under microwave irradiation, compared to hours required for conventional heating. nih.govijpsonline.com One study demonstrated the synthesis of 5-phenyl oxazole in 96% yield after just 8 minutes of microwave heating at 65 °C. nih.gov Similarly, Suzuki coupling reactions to functionalize oxazoles can be performed efficiently in water under microwave conditions, highlighting the green chemistry advantages of this technology. ijpsonline.comresearchgate.net The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, simplifying purification. nih.gov
| Synthetic Method | Heating | Time | Yield | Ref |
| Van Leusen Synthesis | Conventional | >4 hours | ~78% | nih.gov |
| Van Leusen Synthesis | Microwave | 10-25 minutes | ~97% | nih.gov |
| Condensation | Conventional | 10 hours | - | nih.gov |
| Condensation | Microwave | 8-9 minutes | - | nih.gov |
Regioselective Introduction of the Butylsulfanyl Group at the C2-Position
While the above methods are effective for constructing the 4-methyl-1,3-oxazole core, the specific introduction of a butylsulfanyl group at the C2-position requires a distinct synthetic strategy. Direct synthesis of 2-(butylsulfanyl)-4-methyl-1,3-oxazole is not extensively documented, but its synthesis can be achieved by applying established methods for C-S bond formation on the oxazole heterocycle.
A highly effective strategy involves a two-step process: first, installing a good leaving group at the C2 position, followed by its nucleophilic displacement with a butylthiolate nucleophile. A 2-(phenylsulfonyl)-1,3-oxazole is an excellent precursor for this purpose. The phenylsulfonyl group at C2 activates the position for nucleophilic attack and is readily displaced. nih.gov The synthesis could proceed by preparing 2-(phenylsulfonyl)-4-methyl-1,3-oxazole and subsequently reacting it with sodium butanethiolate.
Alternatively, transition-metal-catalyzed cross-coupling reactions provide a powerful and general route for C-S bond formation. rsc.orgnih.gov A 2-bromo- or 2-iodo-4-methyl-1,3-oxazole (B2434425) could be synthesized and then subjected to a palladium- or copper-catalyzed cross-coupling reaction with butanethiol. nih.gov Nickel-catalyzed cross-coupling has also been demonstrated for reactions involving C-S bonds at the C2-position of oxazoles, offering another potential avenue. acs.org These methods are advantageous due to their mild reaction conditions and tolerance of various functional groups. rsc.orgnih.gov
A third approach involves building the ring from a precursor already containing the sulfur moiety. For example, a reaction analogous to the Hantzsch synthesis could utilize a thioamide derivative that incorporates the butylsulfanyl group, which would then cyclize with an appropriate α-haloketone to form the target molecule directly.
Incorporation of Sulfur-Containing Precursors during Ring Construction
A prevalent and efficient method for the synthesis of 2-thio-substituted oxazoles involves the cyclization reaction between an α-haloketone and a thioamide. This approach, a variation of the Bredereck oxazole synthesis, directly installs the sulfur-containing substituent at the C2-position of the oxazole ring. researchgate.net For the specific synthesis of this compound, this would entail the reaction of butanethioamide (B1281822) with an α-haloketone bearing a methyl group that will ultimately reside at the C4-position of the oxazole.
A plausible synthetic route would involve the reaction of 1-bromo- or 1-chloro-propan-2-one with butanethioamide. The reaction typically proceeds via nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the desired this compound. The reaction conditions for such condensations can vary, often employing a base to facilitate the initial nucleophilic attack and subsequent cyclization.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| Butanethioamide | 1-halo-propan-2-one | Cyclocondensation | This compound |
| Thioamides | α-diazoketones | Brønsted Acid-Catalyzed Cyclization | 2,4-disubstituted oxazoles nih.gov |
Another approach involves the use of α-diazoketones, which can react with thioamides in the presence of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH) to yield 2,4-disubstituted oxazoles. nih.govorganic-chemistry.org This metal-free method is characterized by its mild reaction conditions and broad substrate scope. nih.gov
Post-Cyclization Functionalization for Sulfanyl (B85325) Substituents
An alternative strategy to the direct incorporation of the butylsulfanyl group is the functionalization of a pre-synthesized oxazole core. This approach typically begins with the synthesis of a 4-methyl-1,3-oxazole that has a suitable leaving group or an activatable position at C2.
One common method involves the deprotonation of the C2-position of an oxazole ring using a strong base, such as n-butyllithium, to form a 2-lithiooxazole intermediate. pharmaguideline.com However, these intermediates can be unstable and may undergo ring-opening. pharmaguideline.com A more stable approach involves the use of oxazole-borane complexes to facilitate metalation at the C2 position. This lithiated intermediate can then be reacted with an electrophilic sulfur reagent, such as dibutyl disulfide, to introduce the butylsulfanyl group.
Another route could involve a nucleophilic aromatic substitution reaction on a 2-halo-4-methyl-1,3-oxazole. pharmaguideline.com The halogen atom at the electron-deficient C2-position is susceptible to displacement by a nucleophile like sodium butanethiolate. This method's success is contingent on the availability of the corresponding 2-halo-4-methyl-1,3-oxazole precursor.
| Starting Material | Reagent(s) | Key Reaction Type | Product |
| 4-Methyl-1,3-oxazole | 1. n-BuLi 2. Dibutyl disulfide | Deprotonation-alkylation | This compound |
| 2-Halo-4-methyl-1,3-oxazole | Sodium butanethiolate | Nucleophilic Aromatic Substitution | This compound |
Methodologies for the Methyl Group Introduction at the C4-Position of 1,3-Oxazole
The introduction of the methyl group at the C4-position is most commonly and efficiently achieved by incorporating this substituent into one of the precursors used for the oxazole ring synthesis.
Utilizing Substituted Precursors in Oxazole Synthesis
As mentioned in the context of incorporating sulfur-containing precursors, the use of an α-haloketone that already contains the methyl group at the appropriate position is the most direct route. For the synthesis of this compound, starting with 1-halopropan-2-one ensures the methyl group is positioned at C4 of the final oxazole ring. The synthesis of such α-haloketones can be achieved from readily available starting materials like 4'-methylpropiophenone (B145568) through established halogenation protocols. chemicalbook.com
The Robinson-Gabriel synthesis is another classical method where an α-acylamino ketone is cyclized and dehydrated to form a 2,5-disubstituted oxazole. pharmaguideline.com To synthesize a 4-methyl substituted oxazole via this route, one would need to start with an appropriately substituted α-acylamino ketone.
| Precursor | Reaction Type | Resulting Substitution |
| 1-Halopropan-2-one | Cyclocondensation with a thioamide | 4-methyl |
| 4'-Methylpropiophenone | Precursor to α-haloketone | 4-methyl chemicalbook.com |
Directed Alkylation Reactions on the Oxazole Core
While less common for introducing a simple methyl group at C4, post-cyclization functionalization is a viable strategy, particularly for more complex substituents. Directed metalation offers a powerful tool for the regioselective functionalization of the oxazole ring. uwindsor.cabaranlab.orgwikipedia.org The reactivity of the oxazole ring towards electrophiles is generally C4 > C5 > C2, unless an activating group is present. pharmaguideline.com
To achieve methylation at the C4 position, one could envision the deprotonation of a 2-(butylsulfanyl)-1,3-oxazole at the C4 position using a strong base, followed by quenching with an electrophilic methylating agent like methyl iodide. The success of this approach would depend on the relative acidities of the protons at C4 and C5 and the potential for the butylsulfanyl group to direct the metalation.
| Starting Material | Reagent(s) | Key Reaction Type | Product |
| 2-(Butylsulfanyl)-1,3-oxazole | 1. Strong base (e.g., LDA) 2. Methyl iodide | Directed metalation-alkylation | This compound |
Advanced Purification Techniques for 1,3-Oxazole Derivatives
The purification of synthetic products is a critical step to ensure the isolation of the target compound in high purity. For 1,3-oxazole derivatives, including this compound, standard and advanced purification techniques are employed.
Column Chromatography: Flash silica (B1680970) gel chromatography is a widely used and effective method for the purification of oxazole derivatives. nih.govmdpi.com The choice of eluent system is crucial and is typically determined by thin-layer chromatography (TLC) analysis. A common eluent system for compounds of moderate polarity, such as substituted oxazoles, is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. mdpi.com The ratio of the solvents is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts.
Recrystallization: For solid oxazole derivatives, recrystallization is a powerful technique for achieving high purity. This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical, and often a solvent pair (one in which the compound is soluble and one in which it is less soluble) is used to achieve effective crystallization.
High-Performance Liquid Chromatography (HPLC): For challenging separations or for obtaining very high purity material, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent and sample mixture through a column packed with a stationary phase, allowing for very high-resolution separations. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the oxazole derivative.
| Technique | Principle | Application for Oxazole Derivatives |
| Flash Column Chromatography | Adsorption chromatography | Routine purification of reaction mixtures nih.govmdpi.com |
| Recrystallization | Differential solubility | Purification of solid oxazole products |
| Preparative HPLC | High-resolution liquid chromatography | Isolation of high-purity samples |
Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Oxazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, advanced pulse sequences)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Butylsulfanyl)-4-methyl-1,3-oxazole. Both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of the molecule's connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group, the methyl group, and the oxazole (B20620) ring. Based on data from analogous structures, the chemical shifts can be predicted. biointerfaceresearch.comrsc.org For instance, the terminal methyl group of the butyl chain would likely appear as a triplet at the most upfield position. The methylene (B1212753) groups of the butyl chain would present as multiplets, with the methylene group directly attached to the sulfur atom being the most deshielded. The methyl group at the 4-position of the oxazole ring would be a singlet, and the proton at the 5-position of the oxazole ring would also appear as a singlet, typically in the aromatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on each carbon atom in the molecule. The carbons of the butyl group would resonate in the aliphatic region. The carbon of the methyl group at the 4-position would also be in this region. The C2, C4, and C5 carbons of the oxazole ring would have characteristic chemical shifts in the downfield region, reflecting their heteroaromatic nature. The C2 carbon, being bonded to both nitrogen and sulfur, is expected to be significantly deshielded.
2D NMR Techniques: To definitively assign all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for example, within the butyl chain.
HSQC: This would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC: This powerful technique would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the butylsulfanyl group and the oxazole ring, as well as the positions of the substituents on the ring.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Oxazole-H5 | CH | ~7.0-7.5 (s) | ~120-130 |
| Oxazole-C2 | C | - | ~160-170 |
| Oxazole-C4 | C | - | ~140-150 |
| 4-Methyl | CH₃ | ~2.1-2.4 (s) | ~10-15 |
| S-CH₂ | CH₂ | ~3.0-3.3 (t) | ~30-35 |
| S-CH₂-CH₂ | CH₂ | ~1.6-1.8 (m) | ~30-35 |
| S-(CH₂)₂-CH₂ | CH₂ | ~1.4-1.6 (m) | ~20-25 |
| S-(CH₂)₃-CH₃ | CH₃ | ~0.9-1.0 (t) | ~13-14 |
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise molecular mass of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula C₈H₁₃NOS.
Tandem Mass Spectrometry (MS/MS): Tandem MS experiments involve the selection of the molecular ion or a specific fragment ion, which is then subjected to further fragmentation. This provides detailed information about the structure of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the butylsulfanyl group and the fragmentation of the oxazole ring. Common fragmentation patterns for similar heterocyclic compounds include the loss of the alkyl chain from the sulfur atom and cleavage of the C-S bond. The oxazole ring itself can undergo characteristic ring-opening and fragmentation pathways.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 171 | [M]⁺ | Molecular Ion |
| 114 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 83 | [C₄H₃N₂O]⁺ | Fragmentation of the oxazole ring |
| 57 | [C₄H₉]⁺ | Butyl cation |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Conformation Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational bands include:
C-H stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are expected in the range of 2850-3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring would appear in the region of 1500-1650 cm⁻¹.
C-O-C stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring would result in strong absorptions, typically in the 1000-1300 cm⁻¹ region.
C-S stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, around 600-800 cm⁻¹.
C-H bending: Bending vibrations for the methyl and methylene groups would be observed in the 1350-1470 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | Stretching | Aliphatic C-H |
| 1500-1650 | Stretching | C=N and C=C (oxazole ring) |
| 1350-1470 | Bending | Aliphatic C-H |
| 1000-1300 | Stretching | C-O-C (oxazole ring) |
| 600-800 | Stretching | C-S |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the oxazole ring, which acts as the primary chromophore. The butylsulfanyl and methyl substituents will likely have a modest auxochromic effect, potentially causing a small bathochromic (red) shift of the absorption maxima compared to the unsubstituted oxazole core. The solvent used for the analysis can also influence the position and intensity of the absorption bands. Spectroscopic studies of similar oxazole derivatives often report absorption maxima in the UV region. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Isolation of Isomers (e.g., preparative HPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures or from any potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be characteristic under specific chromatographic conditions. Purity assessment would be performed by analyzing the peak area of the main compound relative to any impurity peaks.
Preparative HPLC: If isolation of the pure compound from a complex mixture is required, preparative HPLC can be used. This technique utilizes larger columns and higher flow rates to separate larger quantities of material. This would be particularly useful if isomeric byproducts were formed during the synthesis, allowing for the isolation of pure this compound for further characterization and biological testing.
Computational Chemistry Approaches to 1,3 Oxazole Systems
Quantum Chemical Modeling of Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical modeling is fundamental to understanding the intrinsic properties of a molecule like 2-(Butylsulfanyl)-4-methyl-1,3-oxazole. Methods such as Density Functional Theory (DFT) are used to calculate the electronic structure, providing insights into the molecule's stability and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
For a representative oxazole (B20620) derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, DFT calculations with the B3LYP/6-311++G(d,p) basis set have determined the HOMO energy to be approximately -5.65 eV and the LUMO energy to be around -0.81 eV, resulting in an energy gap of 4.84 eV. irjweb.com This substantial energy gap suggests a high degree of stability for this particular oxazole structure. irjweb.com Similar calculations for this compound would elucidate its electronic profile.
Table 1: Representative Quantum Chemical Parameters for a Substituted Oxazole System
Parameter Calculated Value (eV) Implication HOMO Energy -5.65 Region of electron donation (nucleophilicity) LUMO Energy -0.81 Region of electron acceptance (electrophilicity) HOMO-LUMO Gap (ΔE) 4.84 Chemical reactivity and kinetic stability
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand, such as an oxazole derivative, to the active site of a biological target, typically a protein or enzyme. For instance, various oxazole compounds have been docked against targets like the heme-binding protein of Porphyromonas gingivalis, with some derivatives showing better docking affinity scores (e.g., -10 to -11.3) than existing drugs. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the conformational changes and interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Such studies on 2-thio substituted benzoxazole (B165842) derivatives have been used to understand their interactions within the active site of enzymes like Mycobacterium tuberculosis enoyl reductase.
Table 2: Illustrative Molecular Docking Results for Oxazole Derivatives Against a Hypothetical Kinase Target
Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type This compound -8.5 LYS76, LEU128, ASP184 Hydrogen Bond, Hydrophobic Reference Inhibitor -9.2 LYS76, GLU91, ASP184 Hydrogen Bond, Pi-cation
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For oxazole and related oxadiazole derivatives, 2D and 3D-QSAR models have been developed to predict their antiproliferative or antimicrobial activities. pnrjournal.com These models use molecular descriptors—numerical values that characterize the chemical structure, such as steric, electronic, and hydrophobic properties—to predict the potency of new, unsynthesized compounds.
A successful QSAR model is characterized by high correlation coefficients (r²) and predictive abilities (q²). For example, a 3D-QSAR study on oxadiazole derivatives as anticancer agents yielded a model with an r² of 0.87 and a predictive r² of 0.81, indicating a strong correlation and predictive power. pnrjournal.com Such a model for a series including this compound could identify the key structural features that influence its biological activity.
Table 3: Example of a 2D-QSAR Model Equation and its Statistical Parameters
QSAR Model for Antifungal Activity Equation pIC50 = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.54 * (H-Bond Donors) + 2.11 Correlation Coefficient (r²) 0.85 Cross-validation Coefficient (q²) 0.72 Standard Error 0.28
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Analysis
Beyond HOMO-LUMO analysis, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns, including hydrogen bonding. irjweb.com
The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For an oxazole derivative, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as potential sites for interaction with hydrogen bond donors or metal ions. irjweb.com
In Silico ADME/Toxicity Prediction Methodologies for Oxazole Compounds
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models are crucial for the early-stage evaluation of drug candidates. These computational tools predict the pharmacokinetic properties and potential toxicity of a molecule, helping to identify compounds with favorable drug-like profiles before they are synthesized. Various software and web servers are available that can predict a wide range of properties for compounds like this compound. nih.govjaptronline.com
These predictions are based on the molecule's structure and include parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 enzyme inhibition, and potential for hERG channel blockade. Early assessment of these properties helps in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. For many oxazole derivatives, these tools have predicted good oral bioavailability and low toxicity. pnrjournal.comnih.gov
Table 4: Representative In Silico ADME Profile for an Oxazole-based Compound
ADME Property Predicted Value/Classification Desirable Range/Outcome LogP (Lipophilicity) 2.8 < 5.0 Aqueous Solubility (LogS) -3.5 > -4.0 Human Intestinal Absorption High High Blood-Brain Barrier Permeability Low Varies by target CYP2D6 Inhibitor No No hERG I Inhibitor No No
Structure Activity Relationship Sar Investigations of Substituted 1,3 Oxazoles
Influence of the C2-Substituent (Butylsulfanyl Group) on Biological Activity and Binding Affinity
The C2 position of the 1,3-oxazole ring is a critical determinant of biological activity, and modifications at this position can significantly impact a compound's potency and selectivity. thepharmajournal.com In the case of 2-(Butylsulfanyl)-4-methyl-1,3-oxazole, the C2 position is occupied by a butylsulfanyl group. This substituent imparts specific physicochemical properties to the molecule that can influence its interaction with biological targets.
The butylsulfanyl group is a moderately lipophilic, flexible alkylthio chain. The lipophilicity of this group can enhance the molecule's ability to cross cell membranes and access intracellular targets. Furthermore, the sulfur atom, with its available lone pairs of electrons, can potentially act as a hydrogen bond acceptor, forming interactions with specific amino acid residues in a protein's binding pocket. The flexibility of the butyl chain allows it to adopt various conformations, which can be advantageous for fitting into sterically demanding binding sites.
Research on various 1,3-oxazole derivatives has shown that the nature of the C2 substituent is a key factor in determining the type and extent of biological activity. For instance, in a series of synthesized 1,3-oxazole derivatives, the presence of different aryl and alkyl groups at the C2 position led to significant variations in their antimicrobial and anticancer activities.
| General Structure | C2-Substituent (R1) | Observed Biological Activity | Reference |
|---|---|---|---|
![]() | Aryl (e.g., Phenyl) | Anticancer, Antimicrobial | researchgate.net |
| Heteroaryl (e.g., Pyridyl) | Antitubercular, Anti-inflammatory | researchgate.net | |
| Alkyl (e.g., Methyl, Propyl) | Variable, often lower potency than aryl substituents | nih.gov |
Role of the C4-Methyl Group in Modulating Pharmacological Effects and Receptor Interactions
Substituents at the C4 position of the 1,3-oxazole ring also play a significant role in modulating the pharmacological effects and receptor interactions of these compounds. thepharmajournal.com In this compound, the C4 position is substituted with a methyl group.
The C4-methyl group has several potential effects on the molecule's properties. Firstly, it is an electron-donating group, which can influence the electron density of the oxazole (B20620) ring and, consequently, its reactivity and ability to participate in electronic interactions with a receptor. Secondly, the methyl group provides steric bulk, which can influence the preferred conformation of the molecule and its ability to fit into a specific binding site. A C4-methyl group can also enhance the lipophilicity of the molecule, which may affect its pharmacokinetic properties.
Studies on various 1,3-oxazole derivatives have demonstrated the importance of the C4-substituent. For example, in some series of compounds, the presence of a small alkyl group at C4 was found to be optimal for activity, while larger groups were detrimental.
| General Structure | C4-Substituent (R2) | Observed Biological Activity | Reference |
|---|---|---|---|
![]() | Methyl | Often associated with potent activity in various assays | mdpi.com |
| Phenyl | Can lead to enhanced potency, depending on the target | nih.gov | |
| Hydrogen | Generally less active than substituted analogues | nih.gov |
The C4-methyl group in this compound is therefore likely to play a crucial role in fine-tuning the molecule's pharmacological effects and receptor interactions through a combination of steric and electronic contributions.
Impact of Other Substitution Patterns (e.g., C5) on the Overall Pharmacological Profile of 1,3-Oxazole Derivatives
While this compound is unsubstituted at the C5 position, it is important to consider the impact of C5 substitution in the broader context of the SAR of 1,3-oxazole derivatives. nih.govmdpi.com The C5 position is another key site for modification that can significantly alter the pharmacological profile of these compounds.
For instance, the introduction of various substituents at the C5 position of the oxazole ring has been shown to modulate the anti-inflammatory and anticancer activities of these derivatives.
| General Structure | C5-Substituent (R3) | Observed Biological Activity | Reference |
|---|---|---|---|
![]() | Aryl | Can significantly enhance potency | nih.gov |
| Carboxylate | Can improve pharmacokinetic properties and introduce new binding interactions | mdpi.com | |
| Halogen | Can modulate electronic properties and lipophilicity | nih.gov |
The absence of a substituent at the C5 position in this compound means that this position is available for potential future modifications to optimize its pharmacological profile.
Conformational Analysis and its Correlation with Bioactivity for Oxazole Scaffolds
In this compound, the flexible butylsulfanyl chain at the C2 position can adopt multiple conformations. The preferred conformation will depend on the energetic favorability of different spatial arrangements and the interactions with the surrounding environment, such as a solvent or a protein binding pocket. The C4-methyl group, while small, can also influence the orientation of the C2-substituent through steric hindrance.
Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are often used to study the conformational preferences of bioactive molecules. mdpi.com Understanding the low-energy conformations of this compound would be crucial for understanding its interaction with a biological target and for designing more potent analogues.
Design Principles for Optimizing 1,3-Oxazole Core Activity
Based on the SAR of 1,3-oxazole derivatives, several design principles can be proposed for optimizing the activity of compounds based on the this compound scaffold:
Modification of the C2-Substituent: The length and branching of the alkylthio chain could be varied to probe the steric and lipophilic requirements of the binding site. The sulfur atom could also be oxidized to the corresponding sulfoxide (B87167) or sulfone to introduce more polar functionality and potentially new hydrogen bonding capabilities.
Exploration of C4-Substituents: While the methyl group appears to be a favorable substituent in many cases, exploring other small alkyl groups or functional groups at this position could lead to improved activity or selectivity.
Introduction of C5-Substituents: The C5 position represents a key opportunity for further optimization. The introduction of a variety of substituents, such as aryl groups, halogens, or hydrogen bond donors/acceptors, could lead to new interactions with the target and significantly enhance potency.
Conformational Restriction: Introducing elements that restrict the conformational flexibility of the butylsulfanyl chain could lead to an increase in binding affinity by reducing the entropic penalty of binding.
Preclinical Biological Activity and Molecular Mechanisms of 1,3 Oxazole Compounds
Antimicrobial Research Focus: Antibacterial and Antifungal Activities of Oxazole (B20620) Derivatives
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Oxazole derivatives have emerged as a promising class of compounds in this pursuit, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. iajps.comcbijournal.com
In Vitro Inhibition of Pathogenic Bacterial and Fungal Strains
Numerous studies have documented the in vitro efficacy of synthetic oxazole derivatives against a panel of clinically relevant microbial strains. These compounds have shown potent inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govmedicopublication.com
For instance, certain propanoic acid derivatives incorporating the oxazole ring displayed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL against strains of S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov Similarly, other synthesized series of oxazoles have demonstrated considerable zones of inhibition against bacteria such as Klebsiella pneumoniae and fungi like Aspergillus niger and Candida albicans. iajps.com One study highlighted that nearly all of its prepared spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives exhibited high antifungal activity. iajps.com Another series of novel 1,3-oxazole derivatives showed that compounds 3d and 3g exhibited good antimicrobial activity. cbijournal.com
| Oxazole Derivative Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Propanoic Acid Derivatives | Staphylococcus aureus (SA) | MIC: 1.56 µg/mL | nih.gov |
| Propanoic Acid Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC: 1.56 µg/mL | nih.gov |
| Propanoic Acid Derivatives | Escherichia coli (EC) | MIC: 3.12 µg/mL | nih.gov |
| Amine-linked bis-heterocycles | Staphylococcus aureus | Zone of Inhibition: 21 mm | |
| Amine-linked bis-heterocycles | Klebsiella pneumoniae | Zone of Inhibition: 22 mm | |
| Valine-derived 1,3-oxazole | Candida albicans | Antifungal Activity Exhibited | nih.gov |
Elucidation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition, Cell Wall Synthesis Interference)
The antimicrobial effects of oxazole derivatives are attributed to their ability to interfere with essential cellular processes in pathogens. One of the key mechanisms identified is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, oxazole compounds prevent the necessary topological changes in DNA, leading to a cessation of replication and ultimately, bacterial cell death. mdpi.com Certain oxazole analogues have shown potent antibacterial activity against not only susceptible strains but also multidrug-resistant and quinolone-resistant Gram-positive bacteria through this mechanism. Other proposed mechanisms include interference with cell wall synthesis and the inhibition of aminoacyl tRNA synthetase, which is vital for protein synthesis.
Antineoplastic Investigations: Anticancer Activities of 1,3-Oxazole Derivatives
The oxazole scaffold is a prevalent feature in numerous natural and synthetic compounds exhibiting potent anticancer properties. researchgate.netnih.gov These derivatives have been shown to be effective against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through a variety of mechanisms, making them a valuable template for the development of novel antineoplastic agents. nih.govijrpr.com
Inhibition of Cancer Cell Growth in Diverse Preclinical Models
The antiproliferative activity of 1,3-oxazole derivatives has been extensively evaluated across a wide range of human cancer cell lines. In vitro screening programs, such as that conducted by the National Cancer Institute (NCI), have tested these compounds against panels of 60 different cell lines derived from cancers including leukemia, lung, colon, melanoma, ovarian, and breast cancer. nih.govchemistryviews.orgacs.org
Numerous oxazole derivatives have demonstrated significant growth inhibition, with GI50 (concentration for 50% growth inhibition) values often in the low micromolar to nanomolar range. acs.orgnih.gov For example, a series of 1,3-oxazole sulfonamides were found to be particularly potent against leukemia cell lines, with mean GI50 values as low as 44.7 nM. acs.orgnih.gov Similarly, certain 1,3‐oxazol‐4‐ylphosphonium salts showed powerful antiproliferative effects, not only halting the growth of cancer cells but also inducing cell death. nih.gov Another study found that 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide was highly sensitive against all subpanels of cancer cell lines tested. chemistryviews.org
| Oxazole Derivative Class | Cancer Cell Line Panel | Observed Activity (GI50/IC50) | Reference |
|---|---|---|---|
| 1,3-Oxazole Sulfonamides | Leukemia | Mean GI50: 44.7 nM | acs.org |
| 1,3-Oxazol-4-ylphosphonium Salts | NCI-60 Panel | Average GI50: 0.3–1.1 µM | nih.gov |
| Thio analogues of CA-4 | A549 (Lung) | IC50: 0.009 µM | researchgate.net |
| Isoxazole (B147169) Derivative 25a | HepG2 (Liver) | IC50: 6.38 µM | drugbank.com |
| Isoxazole Derivative 25a | MCF-7 (Breast) | IC50: 8.12 µM | drugbank.com |
| 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles | SNB-75 (CNS Cancer) | Cytostatic Effect | biointerfaceresearch.com |
Identification and Characterization of Molecular Targets (e.g., Tubulin Polymerization, EGFR Kinase, Protein Phosphatases)
The anticancer activity of oxazole derivatives is linked to their interaction with specific molecular targets that are critical for cancer cell proliferation and survival. benthamscience.com
Tubulin Polymerization: A primary mechanism of action for many potent oxazole-based anticancer agents is the inhibition of tubulin polymerization. researchgate.netnih.govresearchgate.net These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.govresearchgate.net This interference with microtubule function leads to a halt in the cell cycle during the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death. researchgate.net In vitro tubulin polymerization assays have confirmed that many 1,3-oxazole sulfonamides and other derivatives effectively bind to tubulin and induce microtubule depolymerization. acs.orgnih.gov
EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the development and progression of many cancers. nih.gov Several classes of oxazole and isoxazole derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors (EGFR-TKIs). drugbank.comumlub.pl These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. bohrium.com For example, one isoxazole derivative, compound 25a, showed potent inhibitory activity against EGFR-TK with an IC50 value of 0.054 µM. drugbank.com
Other Targets: Beyond tubulin and EGFR, oxazole derivatives have been found to inhibit other important cancer-related targets. These include various protein kinases, DNA topoisomerases, and histone deacetylases (HDACs). drugbank.combenthamscience.com This ability to interact with multiple targets highlights the versatility of the oxazole scaffold in developing targeted cancer therapies. benthamscience.com
Emerging Research Avenues and Future Perspectives for 2 Butylsulfanyl 4 Methyl 1,3 Oxazole Research
Rational Design and Synthesis of Novel Derivatives for Targeted Bioactivity Enhancement
The rational design of novel derivatives based on the 2-(Butylsulfanyl)-4-methyl-1,3-oxazole scaffold is a crucial step towards enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental in guiding the modification of a lead compound to improve its efficacy and selectivity. For the this compound core, several modifications could be systematically explored.
Table 1: Potential Modifications for SAR Studies of this compound
| Position | Modification Strategy | Rationale |
| 2-Butylsulfanyl Group | Varying the alkyl chain length (e.g., methyl, ethyl, propyl) | To investigate the influence of lipophilicity on cell membrane permeability and target binding. |
| Introducing branching in the alkyl chain (e.g., isobutyl, tert-butyl) | To explore the impact of steric hindrance on receptor interaction. | |
| Replacing the sulfur atom with oxygen or nitrogen | To assess the effect of heteroatom substitution on electronic properties and hydrogen bonding capacity. | |
| Incorporating aromatic or heteroaromatic rings | To introduce potential π-π stacking interactions with the target protein. | |
| 4-Methyl Group | Substitution with larger alkyl groups | To probe the steric tolerance of the binding pocket. |
| Replacement with electron-withdrawing or electron-donating groups | To modulate the electronic character of the oxazole (B20620) ring. | |
| Incorporation of functional groups capable of hydrogen bonding | To enhance binding affinity and selectivity. |
By synthesizing and screening a library of such derivatives, researchers can elucidate the key structural features required for potent and selective bioactivity.
Exploration of Underexplored Pharmacological Targets and Mechanisms of Action
The broad bioactivity of 1,3-oxazole derivatives suggests that this compound could interact with a variety of pharmacological targets. thepharmajournal.com While established targets for oxazoles include cyclooxygenase (COX) enzymes and various protein kinases, there is considerable scope for exploring novel mechanisms of action. ekb.eg
Potential underexplored targets for this compound and its derivatives include:
Heme-binding proteins: Certain oxazole compounds have shown potential in inhibiting heme-binding proteins, which are crucial for the survival and virulence of pathogens like Porphyromonas gingivalis. nih.gov
Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Some 1,3-oxazole derivatives have been shown to inhibit tubulin polymerization. nih.gov
DNA gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial agents. Novel oxazole derivatives have demonstrated inhibitory activity against DNA gyrase.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication, and in-silico studies have identified oxazole-containing compounds as potential inhibitors. mdpi.com
Investigating the effects of this compound on these and other novel targets could uncover new therapeutic applications.
Integration of Advanced Computational Tools for Accelerated Drug Discovery and Development
Advanced computational tools are indispensable in modern drug discovery, offering a means to accelerate the identification and optimization of lead compounds. For this compound, several computational approaches can be employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their biological activity. researchgate.net This allows for the prediction of the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. ekb.eg Molecular docking studies can be used to screen virtual libraries of this compound derivatives against various protein targets, helping to identify potential hits and guide the rational design of more potent inhibitors. nih.govmdpi.com
Table 2: Application of Computational Tools in this compound Research
| Computational Tool | Application | Expected Outcome |
| QSAR | Predict the biological activity of novel derivatives. | Identification of key structural descriptors for enhanced activity. |
| Molecular Docking | Simulate the binding of derivatives to pharmacological targets. | Elucidation of binding modes and prediction of binding affinities. |
| Molecular Dynamics (MD) Simulations | Analyze the stability of ligand-protein complexes over time. | Understanding the dynamic behavior of the ligand in the binding pocket. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with favorable pharmacokinetic profiles. |
The integration of these computational methods can significantly streamline the drug discovery process for this compound, reducing the time and cost associated with experimental screening.
Development of Sustainable and Green Synthetic Methodologies for Oxazole Production
The synthesis of oxazole derivatives has traditionally relied on methods that may involve harsh reagents and generate significant chemical waste. ijpsonline.com There is a growing emphasis on the development of sustainable and green synthetic methodologies for the production of pharmaceutically important scaffolds like 1,3-oxazoles. researchgate.net
Several green approaches can be applied to the synthesis of this compound and its derivatives:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.org
Ultrasound-Mediated Synthesis: Sonochemistry offers an energy-efficient way to promote chemical reactions, often leading to higher yields and shorter reaction times. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, can greatly reduce the environmental impact of the synthesis. ijpsonline.com
Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal in green chemistry. tandfonline.com
Adopting these green synthetic strategies will not only make the production of this compound more environmentally friendly but also potentially more cost-effective.
Investigation of Hybrid Molecules Incorporating the 1,3-Oxazole Core with Other Bioactive Scaffolds
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a single molecule with enhanced or synergistic biological activity. mdpi.com The 1,3-oxazole ring of this compound can be a valuable component in the design of hybrid molecules.
Table 3: Examples of Bioactive Scaffolds for Hybridization with 1,3-Oxazole
| Bioactive Scaffold | Potential Therapeutic Area |
| Quinoline (B57606) | Anticancer, Antimalarial |
| Acylhydrazone | Antiviral, Antimicrobial |
| Pyrazole | Anti-inflammatory, Anticancer |
| Thiazole (B1198619) | Antibacterial, Antifungal |
| Benzimidazole | Anthelmintic, Antifungal |
The synthesis of hybrid molecules that incorporate the this compound moiety with other known bioactive scaffolds could lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, combining the oxazole core with a quinoline moiety has shown promise in the development of new anticancer agents. researchgate.net Similarly, acylhydrazone-oxazole hybrids are being investigated as potential antiviral agents. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-(Butylsulfanyl)-4-methyl-1,3-oxazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. A validated approach involves reacting 4-methyl-1,3-oxazole derivatives with butylthiol groups under controlled conditions. For example, microwave-assisted synthesis (e.g., 60% yield in ) improves efficiency by reducing reaction time and side products. Key variables affecting yield include catalyst choice (e.g., Pd-based catalysts for cross-coupling), solvent polarity (THF or DMF), and temperature (-40°C to room temperature). Purification via column chromatography (SiO₂, ethyl acetate/petroleum ether gradients) is critical for isolating the product .
Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Resolve bond lengths and angles (e.g., tetrahedral geometry at sulfur, as in ).
- NMR spectroscopy : Compare ¹H/¹³C shifts with similar oxazole derivatives (e.g., 4-methyl substituents at ~2.3 ppm for CH₃ in ¹H NMR).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
Cross-referencing with crystallographic databases (e.g., CCDC entries in ) ensures accuracy .
Advanced Research Questions
Q. How do substituent variations (e.g., butylsulfanyl vs. benzylsulfanyl) influence the electronic and steric properties of 1,3-oxazole derivatives?
- Methodological Answer : Substituent effects can be studied via:
- Computational modeling : DFT calculations to compare electron-withdrawing/donating effects of butylsulfanyl vs. benzylsulfanyl ().
- Reactivity assays : Monitor reaction rates in nucleophilic substitutions (e.g., SNAr reactions) to assess steric hindrance.
- Spectroscopic trends : UV-Vis shifts in π→π* transitions indicate electronic perturbations. For instance, benzylsulfanyl groups enhance conjugation, while butyl chains increase hydrophobicity .
Q. What experimental strategies address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or dynamic effects. Mitigation strategies include:
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Temperature-dependent studies : Identify rotational barriers (e.g., sulfanyl group conformation) via variable-temperature NMR.
- Crystallographic validation : Cross-check NMR assignments with X-ray data (e.g., ’s bond angles) to rule out misassignments .
Q. How can this compound be utilized as a scaffold in heterocyclic chemistry?
- Methodological Answer : The oxazole core serves as a versatile building block:
- Ligand design : Coordinate with transition metals (e.g., Pd, Cu) for catalytic applications ().
- Functionalization : Introduce pharmacophores via Suzuki-Miyaura coupling (e.g., aryl boronic acids at C-5).
- Biological probes : Modify the butylsulfanyl group to tune lipophilicity for membrane permeability studies (e.g., fluorescence tagging in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



